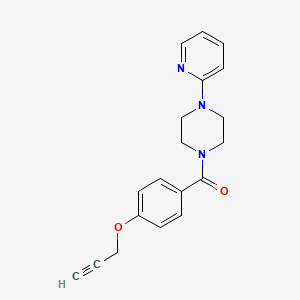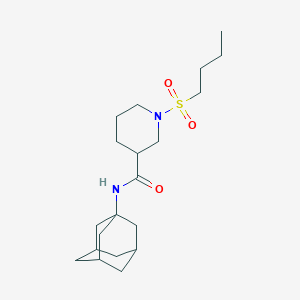![molecular formula C18H16ClN3O2 B5333026 2-chloro-N-ethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5333026.png)
2-chloro-N-ethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-chloro-N-ethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide is a synthetic organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a 2-chloro substituent on the benzamide ring, an ethyl group attached to the nitrogen atom, and a 3-phenyl-1,2,4-oxadiazol-5-yl moiety linked via a methylene bridge. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
Métodos De Preparación
The synthesis of 2-chloro-N-ethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the oxadiazole ring: This can be achieved by reacting a hydrazide with a carboxylic acid derivative under dehydrating conditions.
Attachment of the phenyl group: The phenyl group can be introduced via a coupling reaction, such as a Suzuki or Heck reaction.
Formation of the benzamide: The benzamide moiety can be synthesized by reacting a benzoyl chloride with an amine.
Introduction of the 2-chloro substituent: This can be done via a halogenation reaction using reagents like thionyl chloride or phosphorus pentachloride.
N-alkylation: The final step involves the alkylation of the amide nitrogen with an ethyl group, which can be achieved using ethyl iodide or ethyl bromide in the presence of a base.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Análisis De Reacciones Químicas
2-chloro-N-ethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide can undergo various chemical reactions, including:
Substitution reactions: The chloro substituent can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and reduction: The compound can undergo oxidation or reduction reactions, depending on the functional groups present and the reagents used.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common reagents used in these reactions include bases like sodium hydroxide, acids like hydrochloric acid, and oxidizing agents like potassium permanganate. The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
2-chloro-N-ethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, including its use as a lead compound in drug discovery and development.
Industry: The compound may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 2-chloro-N-ethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Comparación Con Compuestos Similares
2-chloro-N-ethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide can be compared with other similar compounds, such as:
Benzamides: Compounds with similar benzamide structures but different substituents, such as 2-chloro-N-methylbenzamide.
Oxadiazoles: Compounds with the 1,2,4-oxadiazole ring but different substituents, such as 3-phenyl-1,2,4-oxadiazole.
Chloro-substituted amides: Compounds with a chloro substituent on the amide ring but different alkyl groups, such as 2-chloro-N-propylbenzamide.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Propiedades
IUPAC Name |
2-chloro-N-ethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3O2/c1-2-22(18(23)14-10-6-7-11-15(14)19)12-16-20-17(21-24-16)13-8-4-3-5-9-13/h3-11H,2,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWBZUCOIBZGUIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=NC(=NO1)C2=CC=CC=C2)C(=O)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 4-[1-(3-hydroxy-4-methoxybenzoyl)-3-piperidinyl]-1-piperazinecarboxylate](/img/structure/B5332948.png)
![N-[(3-bromo-5-methoxy-4-phenylmethoxyphenyl)methyl]-1-pyridin-3-ylmethanamine;hydrochloride](/img/structure/B5332969.png)
![N~2~-[3-(2-hydroxy-4,6-dimethylpyrimidin-5-yl)propanoyl]-N~1~,N~1~-dimethylalaninamide](/img/structure/B5332986.png)
![4-{[4-hydroxy-1-(2-methoxyethyl)-5-oxo-2-(3-phenoxyphenyl)-2,5-dihydro-1H-pyrrol-3-yl]carbonyl}-N,N-dimethylbenzenesulfonamide](/img/structure/B5333007.png)
![N-[3-(1H-tetrazol-5-yl)phenyl]-3-(trifluoromethyl)benzamide](/img/structure/B5333015.png)
![[(Z)-[amino-(4-methoxyphenyl)methylidene]amino] 2-(4-bromophenoxy)propanoate](/img/structure/B5333023.png)
![(3E)-N-tert-butyl-3-hydroxyimino-5,6,6-trimethylbicyclo[2.2.1]heptane-2-sulfonamide](/img/structure/B5333032.png)
![1-[(dimethylamino)sulfonyl]-N-{[1-(4-fluorophenyl)cyclopentyl]methyl}-4-piperidinecarboxamide](/img/structure/B5333042.png)
![2-(1H-benzimidazol-2-yl)-3-[3-(2-thienyl)-1H-pyrazol-4-yl]acrylonitrile](/img/structure/B5333044.png)



![3-[(dimethylamino)methyl]-1-[(3-ethyl-5-methyl-4-isoxazolyl)carbonyl]-3-pyrrolidinol](/img/structure/B5333066.png)
